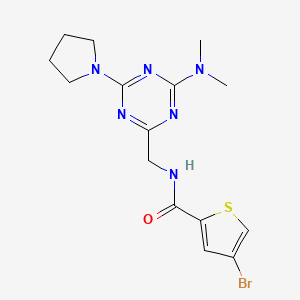

4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Description

The compound 4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide features a 1,3,5-triazine core substituted with dimethylamino (N(CH₃)₂) and pyrrolidin-1-yl (C₄H₈N) groups. A methylene bridge connects the triazine ring to a brominated thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

4-bromo-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN6OS/c1-21(2)14-18-12(19-15(20-14)22-5-3-4-6-22)8-17-13(23)11-7-10(16)9-24-11/h7,9H,3-6,8H2,1-2H3,(H,17,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFADVWIWOZFPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes halogenation, amidation, and cyclization reactions under controlled conditions, using reagents like bromine, amines, and triazine derivatives.

Industrial Production Methods

For industrial-scale production, optimized conditions for high yield and purity are crucial. Methods such as continuous flow synthesis, using automated reactors and robust purification techniques like chromatography, are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

Substitution: Commonly with nucleophiles to replace the bromine atom.

Oxidation and Reduction: Altering the oxidation state of the sulfur or nitrogen atoms.

Cyclization: Forming new ring structures under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Acids and Bases: Like hydrochloric acid or sodium hydroxide for catalyzing cyclization reactions.

Major Products

The major products from these reactions include various substituted thiophene carboxamides and triazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for the creation of diverse chemical structures.

Biology

In biological research, it serves as a tool for probing enzyme activities and studying cellular processes. Its interaction with specific proteins can help elucidate biological pathways.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly in targeting diseases where modulation of specific molecular pathways is beneficial.

Industry

Industrially, the compound is used in the production of agrochemicals, dyes, and specialty materials, thanks to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites, altering enzyme activities, or interfering with receptor-ligand interactions.

Comparison with Similar Compounds

Triazine-Based Derivatives

The triazine ring is a common scaffold in agrochemicals and pharmaceuticals. Below is a comparative analysis of substituent effects and functional groups:

Key Observations:

- Substituent Effects: The dimethylamino and pyrrolidinyl groups on the target compound’s triazine ring are stronger electron donors compared to methoxy or trifluoroethoxy groups in herbicides. This could enhance nucleophilic reactivity or alter binding interactions in biological targets.

- Heterocyclic Moieties: The bromothiophene carboxamide in the target compound contrasts with sulfonylureas in herbicides.

- Pyrrolidinyl Group : This cyclic amine may improve lipid solubility compared to linear amines, influencing pharmacokinetic properties like membrane permeability .

Heterocyclic Systems

The thiophene ring in the target compound differs from pyridazine derivatives described in :

- Thiophene vs. Pyridazine : Thiophene (5-membered, sulfur-containing) is less basic but more aromatic than pyridazine (6-membered, nitrogen-containing). This impacts electronic distribution and interaction with biological targets.

- Bromine Substitution : The bromine atom on thiophene adds steric bulk and may participate in halogen bonding, a feature absent in pyridazine analogs .

Biological Activity

Structure

The chemical structure of the compound can be described as follows:

- Core Structure : Thiophene-2-carboxamide

- Substituents :

- A bromo group at the 4-position

- A dimethylamino group

- A pyrrolidinyl group attached to a triazine ring

Molecular Formula

The molecular formula for this compound is .

Research indicates that this compound may interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : It has been suggested that compounds with similar structures can act as antagonists or agonists at GPCRs, influencing cellular signaling pathways .

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in inflammatory processes.

Pharmacological Profile

The pharmacological profile of 4-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is still under investigation. However, related compounds have shown promise in the following areas:

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Activity :

A study evaluating the anti-inflammatory properties of related thiophene derivatives demonstrated significant inhibition of COX-II activity. The IC50 values for these compounds ranged from 0.52 μM to 22.25 μM, suggesting a comparable profile for our compound . -

Anticancer Potential :

Research on triazine-based compounds revealed their ability to induce apoptosis in various cancer cell lines. For instance, certain analogs showed up to 70% inhibition of cell proliferation at low micromolar concentrations . -

Neuropharmacological Effects :

Compounds with dimethylamino groups have been studied for their effects on neurotransmitter systems. In animal models, these compounds have been associated with increased levels of dopamine and serotonin, indicating potential antidepressant effects .

Q & A

Basic Question: What are the critical steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves a multi-step protocol starting with the preparation of triazine and thiophene intermediates. A common approach includes:

- Step 1 : Functionalization of the 1,3,5-triazine core with dimethylamino and pyrrolidinyl groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃) .

- Step 2 : Bromination of the thiophene-carboxamide precursor using N-bromosuccinimide (NBS) in a polar aprotic solvent .

- Step 3 : Coupling the modified triazine and brominated thiophene-carboxamide via a methylene linker, often employing coupling agents like titanium tetrachloride or EDCI/HOBt .

- Intermediate Characterization : Key intermediates are validated using ¹H/¹³C NMR to confirm substitution patterns and LC-MS to verify molecular weights. Impurity profiles are assessed via HPLC .

Basic Question: Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity in the triazine and thiophene moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₆H₂₀BrN₇OS) and detects isotopic patterns for bromine .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing, particularly for polymorph screening .

- HPLC-PDA : Quantifies purity (>95%) and detects byproducts from incomplete coupling or bromination steps .

Basic Question: What are the key intermediates in the synthesis, and how are their reactivities controlled?

- Triazine Intermediate : 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine. Reactivity is controlled by protecting the amino group during bromothiophene coupling .

- Thiophene Intermediate : 4-bromothiophene-2-carboxylic acid. Its reactivity is modulated via activation as an acyl chloride or mixed anhydride to prevent undesired side reactions .

- Coupling Control : Use of inert atmospheres (N₂/Ar) minimizes oxidation, while temperature gradients (0–25°C) prevent exothermic decomposition during amide bond formation .

Advanced Question: How can reaction conditions be optimized to improve yield and selectivity?

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading, temperature) identifies optimal conditions. For example, DMF improves solubility in triazine-thiophene coupling, while DCM enhances selectivity .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to pinpoint bottlenecks (e.g., slow amide coupling) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for C–N coupling) or organocatalysts (e.g., DMAP) can accelerate specific steps .

Advanced Question: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, a deshielded proton in ¹H NMR may correlate with electron-withdrawing effects from the bromine atom .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to resolve structural ambiguities .

- Isotopic Labeling : Use deuterated analogs or ¹⁵N-labeled triazine to trace signal origins in complex spectra .

Advanced Question: What computational strategies predict the compound’s physicochemical and pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Assess solubility and stability in aqueous/organic matrices by simulating logP and pKa .

- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability, CYP inhibition, and blood-brain barrier penetration based on substituent effects (e.g., bromine’s lipophilicity) .

Advanced Question: How can structure-activity relationship (SAR) studies guide further modifications?

- Core Modifications : Replace the pyrrolidinyl group with piperidinyl to evaluate steric effects on target binding .

- Electron-Withdrawing Groups : Substitute bromine with CF₃ or CN to modulate electron density and enhance metabolic stability .

- Biological Assays : Test analogs against disease models (e.g., cancer cell lines) to correlate substituent changes with potency. For example, bulky triazine substituents may reduce IC₅₀ values in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.